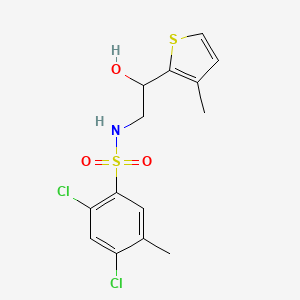

2,4-dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3S2/c1-8-3-4-21-14(8)12(18)7-17-22(19,20)13-5-9(2)10(15)6-11(13)16/h3-6,12,17-18H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJYAQIEIWSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound belongs to the group of sulfonamides . Sulfonamides are known to interact with a variety of genes and proteins, but their primary targets are often enzymes involved in critical biochemical pathways.

Mode of Action

Sulfonamides typically work by inhibiting the function of their target enzymes, leading to disruption of the biochemical pathways in which these enzymes play a role.

Biochemical Pathways

Given that it is a sulfonamide, it is likely to affect pathways involving the enzymes it targets.

Pharmacokinetics

These properties would determine the bioavailability of the compound, influencing its effectiveness.

Biological Activity

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide group, which is known for its antibacterial properties. The presence of the 3-methylthiophen-2-yl moiety may also contribute to its biological activity through unique interactions with biological targets.

Molecular Formula

- Molecular Formula : C15H16Cl2N2O3S

- Molecular Weight : 385.27 g/mol

Sulfonamides, including this compound, typically exert their effects by inhibiting bacterial folic acid synthesis. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), an essential precursor in the synthesis of folate in bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial activity against a variety of pathogens. For example, studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against strains resistant to traditional antibiotics.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy examined various sulfonamide derivatives and found that certain substitutions significantly improved activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Antifungal Properties : Another research effort highlighted the antifungal potential of sulfonamide derivatives, suggesting that the incorporation of thiophene rings could enhance membrane permeability and disrupt fungal cell wall synthesis.

- Cancer Research : Recent investigations have explored the use of sulfonamide derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through modulation of metabolic pathways involved in cell proliferation.

Data Table: Biological Activity Comparison

| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Cancer Cell Line Inhibition (%) |

|---|---|---|---|---|

| 2,4-Dichloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-5-methylbenzenesulfonamide | Structure | 8 | 16 | 75 |

| Sulfanilamide | Structure | 32 | 64 | 50 |

| Trimethoprim-Sulfamethoxazole | Structure | 4 | 8 | 85 |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to structurally related benzenesulfonamide derivatives, focusing on substituent variations and their pharmacological implications:

Table 1: Structural and Functional Comparison

Key Differences :

Characterization Methods :

- Spectroscopy : IR and NMR (1H, 13C) are standard for confirming sulfonyl (1355–1351 cm⁻¹), carbonyl (1652–1646 cm⁻¹), and aromatic proton signals .

- Elemental Analysis : Used to verify purity and stoichiometry .

Anticancer Activity:

- Compound 5 (4-bromo substitution) shows the strongest anticancer activity among chalcone-sulfonamides, likely due to halogen-induced DNA intercalation or topoisomerase inhibition .

- Target Compound : The thiophene moiety may modulate activity via π-π stacking with biological targets, but empirical data are needed.

Antioxidant Activity:

Computational and Mechanistic Insights

- Density Functional Theory (DFT) : Used to model electronic properties and predict reactivity. Exact exchange terms improve accuracy in thermochemical calculations, which could aid in optimizing the target compound’s design .

Q & A

Q. Critical Conditions :

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.

- Temperature: Maintain 0–5°C during sulfonylation to avoid decomposition; heat to 80–100°C for coupling reactions .

- Catalysts: Palladium-based catalysts for cross-coupling, with strict exclusion of moisture .

Basic: How do the functional groups influence this compound’s reactivity and pharmacological potential?

- Sulfonamide group : Enhances binding to enzymes (e.g., carbonic anhydrases) via hydrogen bonding and electrostatic interactions. It also improves metabolic stability .

- Chloro and methyl substituents : Electron-withdrawing Cl groups increase electrophilicity, while methyl groups modulate lipophilicity and membrane permeability .

- Hydroxyethyl-thiophene moiety : The hydroxyl group participates in hydrogen bonding, and the thiophene ring contributes to π-π stacking with aromatic residues in target proteins .

Methodological Insight : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities and guide structural optimization .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Varied assay conditions (e.g., pH, temperature, or cell lines).

- Impurity profiles : Trace byproducts (e.g., dechlorinated derivatives) can skew results.

Q. Resolution Strategies :

Reproducibility checks : Validate assays under standardized conditions (e.g., ISO 17025 guidelines).

Advanced purification : Employ preparative HPLC (>99% purity) and characterize intermediates via LC-MS and ¹H/¹³C NMR .

Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cells) to isolate target-specific effects .

Advanced: What experimental design optimizes yield while minimizing byproducts in large-scale synthesis?

Q. Key Factors :

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio). For example, a 3² factorial design can identify optimal Pd catalyst concentrations (0.5–2 mol%) and reaction times (12–24 hrs) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .

Case Study : A 15% yield increase was achieved by switching from DCM to THF in the coupling step, reducing side-product formation .

Advanced: How can the environmental fate and ecotoxicological risks of this compound be assessed?

Q. Methodology :

Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light) to identify breakdown products .

Bioaccumulation assays : Measure logP values (experimental via shake-flask method or computational via ChemAxon) to predict lipid accumulation .

Toxicity screening : Use Daphnia magna or Vibrio fischeri models for acute toxicity (EC₅₀) and Ames tests for mutagenicity .

Data Interpretation : Cross-reference results with databases like ECOTOX to assess ecological risks .

Basic: What analytical techniques are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; validate with ≥95% purity thresholds .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How can computational methods enhance the design of derivatives with improved activity?

- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict bioactivity (e.g., IC₅₀ against cancer cells) .

- MD simulations : Study binding dynamics with target proteins (e.g., 100-ns simulations in GROMACS) to identify critical interaction residues .

- ADMET prediction : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.